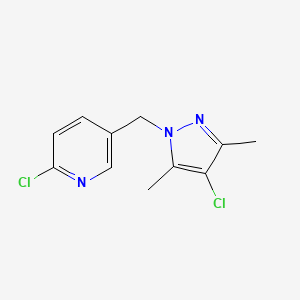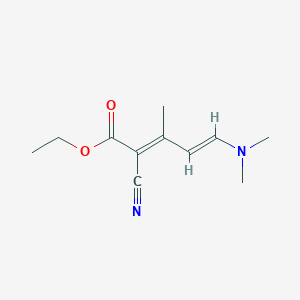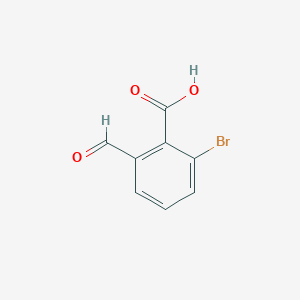![molecular formula C11H12O3 B3033944 (E)-4-[2-Methoxyphenyl]-3-butenoic acid CAS No. 127404-71-1](/img/structure/B3033944.png)
(E)-4-[2-Methoxyphenyl]-3-butenoic acid
描述
(E)-4-[2-Methoxyphenyl]-3-butenoic acid, also known as 4-methoxyphenylacrylic acid (MPA), is an important organic compound in the field of organic chemistry. It is a monocarboxylic acid and an unsaturated compound with a conjugated double bond system. MPA has several applications in the field of organic synthesis, such as in the synthesis of polymers, resins, dyes, and pharmaceuticals. In addition, it has been used in the production of food additives, fragrances, and pesticides. Furthermore, MPA has been studied for its potential therapeutic benefits, including its ability to act as an anti-inflammatory and anti-cancer agent.
科学研究应用
MPA has been studied extensively for its potential therapeutic benefits. In particular, it has been investigated for its anti-inflammatory and anti-cancer properties. In animal studies, MPA has been found to reduce inflammation and reduce the growth of tumor cells. Additionally, it has been shown to have anti-bacterial and anti-fungal properties, and has been used to treat infections caused by certain bacteria and fungi. MPA has also been studied for its potential to act as an antioxidant, and its ability to protect cells from oxidative damage.
作用机制
The mechanism of action of MPA has not been fully elucidated. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MPA has been found to inhibit the activity of several other enzymes, such as 5-lipoxygenase (5-LOX) and lipoxygenase (LOX). These enzymes are involved in the production of leukotrienes, which are inflammatory mediators. Furthermore, MPA has been found to inhibit the activity of several transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
MPA has been found to have several biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce the growth of tumor cells, and protect cells from oxidative damage. Additionally, it has been found to inhibit the activity of several enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and lipoxygenase (LOX). Furthermore, MPA has been found to modulate the expression of several genes, which may be involved in its anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
MPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. Furthermore, it is soluble in a variety of solvents, making it easy to work with in the laboratory. However, there are some limitations to using MPA in laboratory experiments. It is a relatively weak acid and is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, it is a highly reactive compound and can easily be oxidized or polymerized.
未来方向
The potential therapeutic benefits of MPA have only recently been explored, and there is still much to be learned about this compound. Future research should focus on elucidating the mechanism of action of MPA and its potential to act as an anti-inflammatory, anti-cancer, and antioxidant agent. Additionally, further research should be conducted to explore the potential of MPA to modulate the expression of genes involved in inflammation and cancer. Additionally, future studies should focus on the potential of MPA to act as a drug delivery system, and its potential to be used in the treatment of various diseases. Finally, further research should be conducted to explore the potential of MPA to be used in the production of polymers, resins, dyes, and pharmaceutical
属性
IUPAC Name |
(E)-4-(2-methoxyphenyl)but-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-7H,8H2,1H3,(H,12,13)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIWHKCWVQBSOV-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




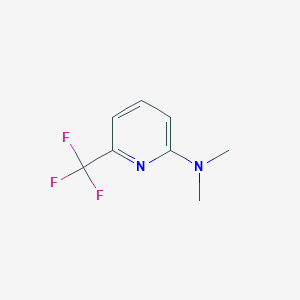


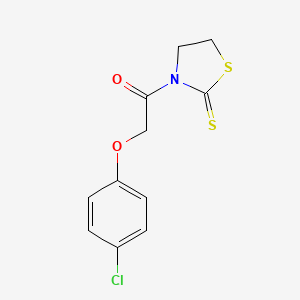
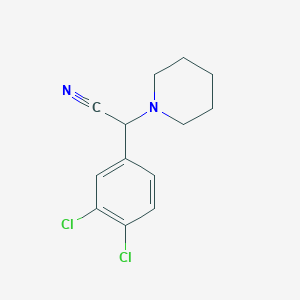
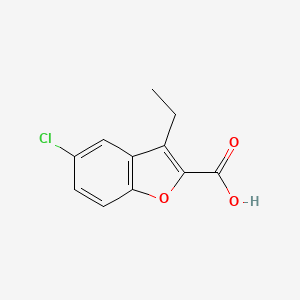
![2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033875.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033879.png)

